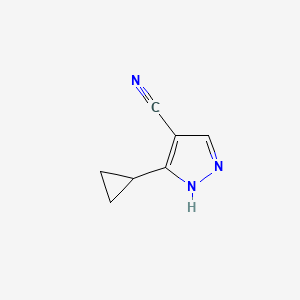

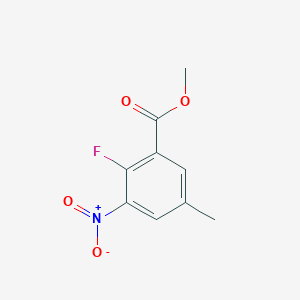

5-cyclopropyl-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-cyclopropyl-1H-pyrazole-4-carbonitrile, also known as 5-CPP-4-CN, is an organic compound that has recently gained attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure, which makes it an interesting subject for research. 5-CPP-4-CN has been found to have a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

科学的研究の応用

1. Synthesis and Chemical Properties

- 5-Amino-1H-pyrazole-4-carbonitrile derivatives, closely related to 5-cyclopropyl-1H-pyrazole-4-carbonitrile, have been synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water, demonstrating a facile, one-pot, multicomponent synthesis method (Poonam & Singh, 2019).

- Sodium ascorbate was employed as a catalyst for the synthesis of these carbonitriles, highlighting a green and efficient synthesis approach in environmentally friendly conditions (Kiyani & Bamdad, 2018).

2. Potential Applications in Drug Synthesis

- New 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, which can be synthesized from 5-amino-1H-pyrazole-4-carbonitriles, suggest potential applications in pharmaceutical synthesis (Khalafy, Marjani, & Salami, 2014).

- Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative 1 as a precursor for novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives hints at its utility in developing antiviral drugs (Rashad et al., 2009).

3. Environmental and Green Chemistry

- The use of deep eutectic solvent for synthesizing pyrazole derivatives illustrates an eco-friendly synthesis approach, avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).

- Microwave-assisted synthesis of novel Schiff base scaffolds of pyrazole nuclei emphasizes a green synthetic method, reducing organic solvents and hazardous residues (Karati, Kumar, & Mahadik, 2022).

4. Corrosion Inhibition

- Pyranopyrazole derivatives, including 5-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been investigated as inhibitors for mild steel corrosion in acidic solutions, illustrating industrial applications (Yadav et al., 2016).

5. Photophysical and Quantum Chemical Analysis

- Study of the electronic properties and spectral response of fluoropyrazolecarbonitrile derivatives, similar in structure to this compound, indicates their utility in analytical chemistry and materials science (2022).

特性

IUPAC Name |

5-cyclopropyl-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWNYKMOMGTBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

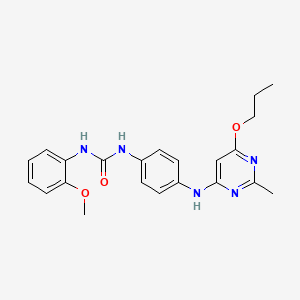

![[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2728698.png)

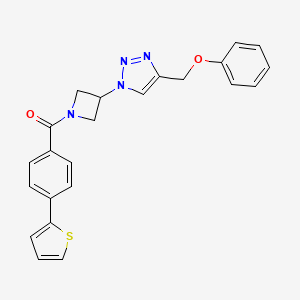

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2728707.png)

![2,2-Difluorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2728708.png)

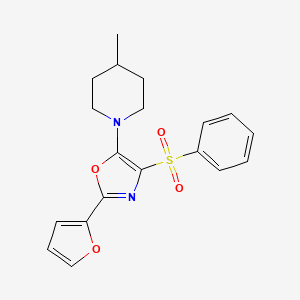

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728714.png)